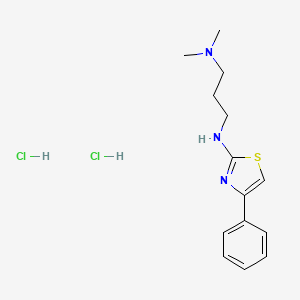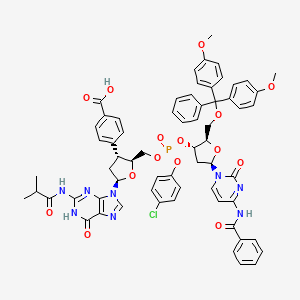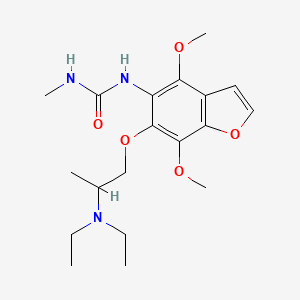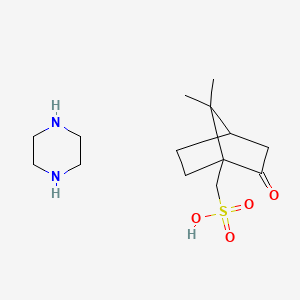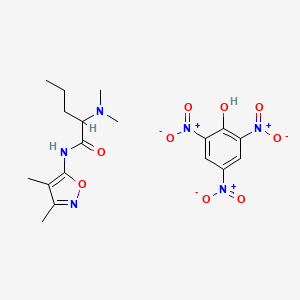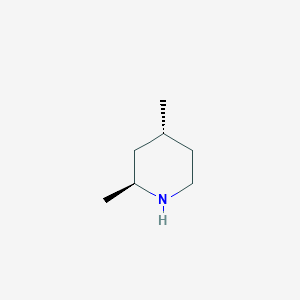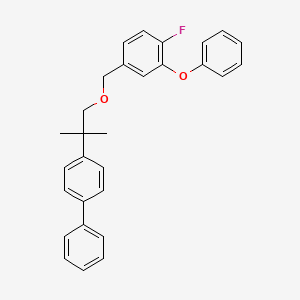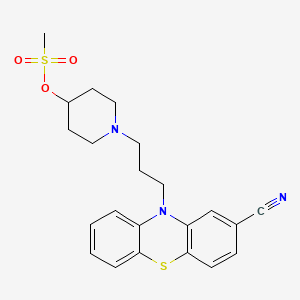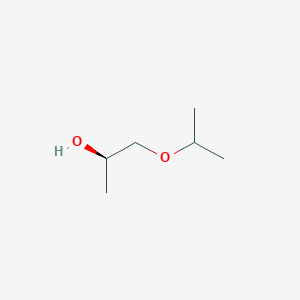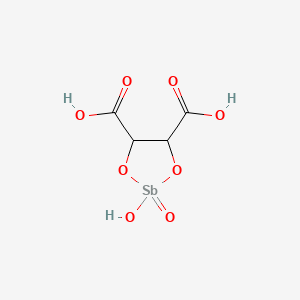
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is a complex organometallic compound containing antimony
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide typically involves the reaction of antimony trioxide with a suitable dicarboxylic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the dioxastibolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where antimony trioxide and the dicarboxylic acid are reacted in a solvent under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide.
Scientific Research Applications
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing antimony-based drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxastannolane-4,5-dicarboxylic acid, 2,2-dibutyl-, dimethyl ester
- 1,2,3-Triazole-4,5-dicarboxylic acid
Uniqueness
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is unique due to the presence of antimony in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing other metals like tin or triazole derivatives.
Properties
CAS No. |
126506-93-2 |
|---|---|
Molecular Formula |
C4H5O8Sb |
Molecular Weight |
302.84 g/mol |
IUPAC Name |
2-hydroxy-2-oxo-1,3,2λ5-dioxastibolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C4H4O6.H2O.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2H,(H,7,8)(H,9,10);1H2;;/q-2;;;+3/p-1 |
InChI Key |
VQYKRVXCUCHIPW-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(O[Sb](=O)(O1)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


